molecular formula C42H52O4P2 B11827792 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

Cat. No.: B11827792
M. Wt: 682.8 g/mol
InChI Key: ASZIPGIBSGSPPM-XPZQDXKISA-N
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Description

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and structural features, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-butanediol
  • (2S,3S)-2,3-butanediol
  • Meso-2,3-butanediol

Uniqueness

Compared to these similar compounds, (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole stands out due to its complex structure and unique stereochemistry. This complexity allows for specific interactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C42H52O4P2

Molecular Weight

682.8 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m1/s1

InChI Key

ASZIPGIBSGSPPM-XPZQDXKISA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@]([C@@H](O3)[C@@H]4OC5=C([P@]4C(C)(C)C)C(=CC=C5)O[C@@H](C6=CC=CC=C6)C(C)C)C(C)(C)C

Canonical SMILES

CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C

Origin of Product

United States

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